Bis-Propargyl-PEG7 Bis-Propargyl-PEG7 Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1351373-46-0
VCID: VC0521484
InChI: InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Molecular Formula: C20H34O8
Molecular Weight: 402.48

Bis-Propargyl-PEG7

CAS No.: 1351373-46-0

Cat. No.: VC0521484

Molecular Formula: C20H34O8

Molecular Weight: 402.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis-Propargyl-PEG7 - 1351373-46-0

Specification

CAS No. 1351373-46-0
Molecular Formula C20H34O8
Molecular Weight 402.48
IUPAC Name 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C20H34O8/c1-3-5-21-7-9-23-11-13-25-15-17-27-19-20-28-18-16-26-14-12-24-10-8-22-6-4-2/h1-2H,5-20H2
Standard InChI Key VVUXHSSWSXTRPE-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCC#C
Appearance Solid powder

Introduction

Chemical Structure and Identification

Molecular Identity and Properties

Bis-Propargyl-PEG7 exhibits specific chemical characteristics that define its molecular identity:

ParameterValue
CAS Number1351373-46-0
Chemical FormulaC₂₀H₃₄O₈
Molecular Weight402.48 g/mol
Canonical SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCC#C

This compound features a symmetrical structure with propargyl groups (HC≡C-CH₂-) at both termini connected by a PEG chain of seven repeating ethylene oxide units .

It should be noted that some sources list an alternative CAS number (400775-35-1) with a slightly different formula (C₁₈H₃₀O₇) and molecular weight (358.43 g/mol), which may correspond to the PEG6 variant rather than PEG7 .

Physical Properties

The physical and handling characteristics of Bis-Propargyl-PEG7 are important for researchers utilizing this compound:

PropertyCharacteristic
Physical StateSolid-liquid mixture
AppearanceColorless to light yellow
PurityTypically 98%
SolubilityDMSO: 100 mg/mL (248.46 mM); Also soluble in DCM and DMF
Recommended Storage-20°C, protected from light
Stock Solution Stability1 month at -20°C; 6 months at -80°C

The compound's excellent solubility profile, particularly in polar organic solvents, makes it versatile for various reaction conditions while its PEG component enhances compatibility with aqueous environments .

Functional Applications

PROTAC Development

One of the primary applications of Bis-Propargyl-PEG7 is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative class of heterobifunctional molecules designed to induce selective protein degradation through the ubiquitin-proteasome system. The PEG7 linker serves several critical functions in PROTAC design:

  • Provides appropriate spacing between the E3 ligase ligand and target protein ligand

  • Enhances aqueous solubility of the entire PROTAC construct

  • Offers conformational flexibility for optimal protein-protein interactions

  • Maintains chemical stability in biological environments

The terminal propargyl groups enable conjugation to various warhead molecules through click chemistry, allowing for modular PROTAC assembly .

Synthesis of Cyclic Nucleotide Multimers

Bis-Propargyl-PEG7 has been specifically utilized in the synthesis of polymer-linked multimers of guanosine-3',5'-cyclic monophosphates as documented in the work by Hans-Gottfried Genieser and colleagues (Patent WO2018041942A1) . These multimeric structures have significant applications in:

  • Signal transduction research

  • Modulation of cyclic nucleotide-regulated binding proteins

  • Development of affinity chromatography ligands

  • Production of specialized antibodies

  • Creation of diagnostic tools, particularly for chip-based platforms

The PEG7 linker provides these multimers with enhanced solubility and appropriate spacing between the cyclic nucleotide units, optimizing their biological functionality .

Click Chemistry Applications

The terminal alkyne (propargyl) groups of Bis-Propargyl-PEG7 make it particularly suitable for copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry" . This reaction forms stable 1,2,3-triazole linkages with azide-bearing compounds or biomolecules under mild conditions.

This chemistry enables:

  • Bioconjugation of various biomolecules including peptides, proteins, and nucleic acids

  • Creation of multifunctional therapeutic constructs

  • Development of targeted drug delivery systems

  • Synthesis of biomaterials with tailored properties

The hydrophilic PEG spacer increases solubility in aqueous media, enhancing the utility of this linker in biological applications requiring water compatibility .

Storage ConditionRecommended Usage Period
-20°CUse within 1 month
-80°CUse within 6 months

The compound should be protected from light during storage to prevent potential photodegradation. For shipping, evaluation sample solutions are typically transported with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request .

Comparative Analysis with Related Compounds

Bis-Propargyl-PEG7 belongs to a family of homologous linkers that vary in the length of their PEG chain. Understanding the differences between these variants is important for selecting the appropriate linker for specific applications:

CompoundPEG UnitsMolecular WeightApplications
Bis-Propargyl-PEG44~314 g/molShorter linkers for constrained spaces
Bis-Propargyl-PEG66358.43 g/molSimilar to PEG7 with slightly reduced length
Bis-Propargyl-PEG77402.48 g/molStandard length for many PROTAC applications
Bis-Propargyl-PEG99~490 g/molExtended linkers for larger spatial separation
Bis-Propargyl-PEG1010~534 g/molIncreased water solubility and flexibility
Bis-Propargyl-PEG1313~622 g/molMaximum length for extensive spatial separation

The selection of the appropriate PEG chain length depends on the specific requirements of the application, including desired solubility, flexibility, and spatial constraints between conjugated molecules .

Research Applications and Future Perspectives

The versatility of Bis-Propargyl-PEG7 positions it as a valuable tool in multiple research domains:

  • As PROTAC development continues to expand, Bis-Propargyl-PEG7 remains a key component in designing effective degraders with optimal pharmacokinetic properties

  • In bioconjugation chemistry, the compound enables the precise linkage of biomolecules while maintaining their biological activities

  • For diagnostic applications, particularly in the development of multimeric probes and sensors

  • In polymer chemistry, as a building block for creating complex architectures with defined spacing

The ongoing research in targeted protein degradation and bioorthogonal chemistry suggests that Bis-Propargyl-PEG7 will continue to play a significant role in the advancement of pharmaceutical sciences and chemical biology .

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